Allantoin pregnenolone acetate

Description

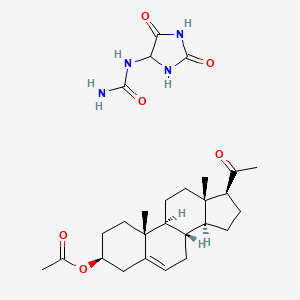

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

15360-42-6 |

|---|---|

Molecular Formula |

C27H40N4O6 |

Molecular Weight |

516.639 |

IUPAC Name |

Pregn-5-en-20-one, 3-(acetyloxy)-, (3beta)-, compd. with (2,5-dioxo-4-imidazolidinyl)urea (1:1) |

InChI |

1S/C23H34O3.C4H6N4O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4;5-3(10)6-1-2(9)8-4(11)7-1/h5,17-21H,6-13H2,1-4H3;1H,(H3,5,6,10)(H2,7,8,9,11)/t17-,18-,19+,20-,21-,22-,23+;/m0./s1 |

InChI Key |

UTYSKAACRIRCDK-YTUHENKESA-N |

SMILES |

CC([C@H]1CC[C@@]2([H])[C@]3([H])CC=C4C[C@@H](OC(C)=O)CC[C@]4(C)[C@@]3([H])CC[C@]12C)=O.O=C(N)NC(C(N5)=O)NC5=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Allantoin pregnenolone acetate |

Origin of Product |

United States |

Synthesis and Structural Elucidation Methodologies

Advanced Synthetic Pathways and Approaches for Allantoin (B1664786) Pregnenolone (B344588) Acetate (B1210297)

Pregnenolone is a foundational C-21 steroid in the biosynthesis of all steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. colostate.edufpnotebook.comwikipedia.org It is derived from cholesterol through enzymatic cleavage of its side chain. nih.govscielo.br For synthetic chemistry purposes, its acetylated form, pregnenolone acetate, is a common and stable starting material. nih.gov

The structure of pregnenolone acetate features a characteristic four-ring cyclopentanoperhydrophenanthrene core, an acetate group at the C-3 position, a double bond between C-5 and C-6, and an acetyl group at C-17. nih.govnist.gov This steroidal backbone provides the foundational structure for Allantoin Pregnenolone Acetate. The reactivity of the C-20 ketone and the C-5/C-6 double bond are key considerations in its use as a precursor for more complex derivatives.

Table 1: Key Structural Features of Pregnenolone Acetate

| Feature | Position | Chemical Description |

|---|---|---|

| Core Structure | - | Cyclopentanoperhydrophenanthrene |

| Hydroxyl Group | C-3 (esterified) | Acetate Ester |

| Carbonyl Group | C-20 | Ketone |

| Unsaturation | C-5 to C-6 | Alkene (Double Bond) |

Allantoin is a diureide of glyoxylic acid, meaning it is structurally derived from urea (B33335). nih.gov It can be synthesized through methods such as the oxidation of uric acid or the condensation of urea with glyoxylic acid. orgsyn.orgresearchgate.net The allantoin molecule possesses several nucleophilic nitrogen atoms within its imidazolidine-2,4-dione ring system, which are potential sites for reaction. nih.gov

The integration of the allantoin moiety with pregnenolone acetate likely involves a reaction between one of allantoin's nitrogen atoms and an electrophilic site on the steroid. A plausible synthetic route would involve the formation of a covalent bond between the two molecules, for instance, through a condensation reaction or a nucleophilic addition/substitution at the C-20 ketone of the pregnenolone acetate. This would result in the formation of a new, larger conjugate molecule, this compound, with a molecular formula of C27H40N4O6. ebiohippo.com

A significant challenge in the synthesis of this compound is achieving high chemo- and regioselectivity.

Chemoselectivity: Pregnenolone acetate has multiple reactive sites, including the C-20 ketone and the C-5 double bond. Reaction conditions must be chosen to favor reaction at the desired site, typically the C-20 ketone, while leaving the other functional groups intact.

Regioselectivity: Allantoin has four nitrogen atoms and multiple N-H protons, presenting several potential points of attachment. nih.gov The synthesis must be designed to control which specific nitrogen atom of the allantoin ring system bonds to the steroid. This can be influenced by factors such as the relative acidity of the N-H protons and steric hindrance around the potential reaction sites. The use of protecting groups or specific catalysts may be required to direct the reaction to the desired nitrogen, ensuring the formation of a single, well-defined isomer of the final product.

Integration Strategies for Allantoin Moiety

Spectroscopic and Diffraction Techniques for Structural Characterization in Research

Once synthesized, the precise structure and purity of this compound must be confirmed. This is accomplished using a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in the molecule can be determined.

For this compound, the NMR spectrum would be expected to exhibit a combination of signals characteristic of both the pregnenolone acetate and allantoin precursors. The successful coupling of the two moieties would be confirmed by the appearance of signals from both parts in the same spectrum and, most importantly, by specific shifts in the signals of the atoms at the linkage point. For example, the proton signal corresponding to the N-H group of allantoin involved in the linkage would disappear, and the adjacent carbon and proton signals in both the steroid and allantoin fragments would experience a predictable downfield shift.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Moiety | Proton Type | Expected Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| Pregnenolone | Steroidal backbone protons | 0.6 - 2.5 | Complex multiplet region |

| Pregnenolone | C-18, C-19, C-21 Methyl protons | 0.6 - 2.2 | Sharp singlets |

| Pregnenolone | C-3 Acetyl protons | ~2.0 | Sharp singlet |

| Pregnenolone | C-6 Vinylic proton | ~5.4 | Doublet or multiplet |

| Allantoin | N-H protons (unreacted) | 8.0 - 10.5 | Broad singlets |

| Allantoin | C-H proton | ~5.2 | Singlet |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Moiety | Carbon Type | Expected Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| Pregnenolone | C-20 Carbonyl | >200 (if unreacted) or shifted if involved in linkage | Signal absence/shift is key indicator of reaction |

| Pregnenolone | C-3 Acetyl Carbonyl | ~170 | Confirms presence of acetate group |

| Pregnenolone | C-5, C-6 Alkene Carbons | 121, 140 | Confirms presence of double bond |

| Allantoin | Carbonyl Carbons | 157, 173 | Two distinct carbonyl signals |

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C27H40N4O6), the calculated molecular weight is approximately 516.64 g/mol . ebiohippo.com

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. In a typical experiment, a molecular ion peak (e.g., [M+H]⁺ at m/z 517.2970) would be observed, confirming the molecular weight. The fragmentation pattern would provide further structural proof, showing characteristic losses corresponding to the constituent parts of the molecule, such as the loss of the acetate group or cleavage of the newly formed bond between the steroid and allantoin moieties. This technique is also highly sensitive for assessing the purity of the synthesized compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z | Description |

|---|---|---|

| [M+H]⁺ | 517.2970 | Protonated molecular ion |

| [M+Na]⁺ | 539.2789 | Sodium adduct of the molecular ion |

| [M-CH₃COOH+H]⁺ | 457.2758 | Loss of acetic acid from the C-3 position |

| Pregnenolone Fragment Ion | 315.2319 | Ion corresponding to the steroidal fragment after cleavage |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

The structural elucidation of this compound, a complex formed between allantoin and pregnenolone acetate, relies on a combination of spectroscopic techniques. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental in identifying the functional groups present and analyzing the electronic structure of the compound. As "this compound" is understood to be a co-crystal or salt, its spectroscopic characteristics are expected to be a composite of its individual constituents, with potential shifts in absorption bands due to intermolecular interactions such as hydrogen bonding.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be anticipated to display characteristic absorption bands from both the allantoin and pregnenolone acetate moieties.

The allantoin component contributes several key absorption bands. These include stretching vibrations of N-H bonds, typically observed in the region of 3500-3250 cm⁻¹ and 3350-3150 cm⁻¹. mdpi.com The carbonyl (C=O) groups of the imidazolidine (B613845) ring and the urea portion of allantoin give rise to strong absorption bands in the range of 1840-1640 cm⁻¹. mdpi.com Specifically, bands around 1782 and 1718 cm⁻¹ can be attributed to the C=O stretching in the imidazole (B134444) ring, while the amide C=O stretch appears near 1660 cm⁻¹. researchgate.net Bending vibrations of the amide N-H group are also expected between 1600-1800 cm⁻¹. acs.org

The pregnenolone acetate moiety would contribute its own distinct IR absorptions. The acetate group is characterized by a strong C=O stretching vibration from the ester, typically appearing around 1735 cm⁻¹. The C-O stretching of the acetate group would also be visible. The steroidal backbone will show a complex pattern of C-H stretching, bending, and rocking vibrations. The presence of a C=C double bond in the steroid's B-ring would result in a characteristic stretching vibration, although it may be weak.

In the co-crystal of this compound, hydrogen bonding between the N-H groups of allantoin and the carbonyl oxygen of the pregnenolone acetate, as well as between the amide and carbonyl groups of allantoin molecules, would likely cause shifts in the positions and changes in the shapes of these absorption bands compared to the individual components.

Interactive Table: Predicted Infrared Absorption Bands for this compound

| Functional Group | Moiety | Predicted Wavenumber (cm⁻¹) | Notes |

| N-H stretching | Allantoin | 3500-3150 | Broad bands, indicative of hydrogen bonding. mdpi.com |

| C-H stretching | Pregnenolone Acetate | 3000-2850 | Aliphatic and vinylic C-H bonds. |

| C=O stretching (ester) | Pregnenolone Acetate | ~1735 | Characteristic of the acetate group. |

| C=O stretching (imide/urea) | Allantoin | 1840-1640 | Multiple strong bands from the ring and urea carbonyls. mdpi.comresearchgate.net |

| N-H bending | Allantoin | 1600-1800 | Amide II band. acs.org |

| C-N stretching | Allantoin | 1120-910 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

For allantoin , studies have shown UV absorption maxima at different wavelengths depending on the conditions. Some research reports a strong absorption peak at approximately 203 nm. csic.es Other studies, particularly in methanol (B129727) or ethanol, indicate a strong absorption at 280 nm, sometimes with characteristic shoulders. researchgate.net Another investigation identified an absorbance maximum at 240 nm for allantoin resulting from the hydrolysis of 5-hydroxyisourate. atamanchemicals.com Theoretical studies have also explored the UV spectra of allantoin and its derivatives. sci-hub.se

The pregnenolone acetate moiety contains a single isolated double bond in the steroid nucleus, which is expected to have a weak UV absorption in the far UV region, typically below 210 nm, and an acetyl group which also absorbs in the far UV. Therefore, pregnenolone acetate itself does not show significant absorption in the standard UV-Vis range (200-800 nm).

When combined as This compound , the UV-Vis spectrum would likely be dominated by the absorption of the allantoin component. The exact position of the maximum absorption (λmax) could be influenced by the solvent and the specific intermolecular interactions within the co-crystal structure. It is plausible that the formation of the complex would result in slight shifts (either bathochromic or hypsochromic) of the allantoin absorption bands.

Interactive Table: Predicted UV-Vis Absorption for this compound

| Moiety | Predicted λmax (nm) | Notes |

| Allantoin | ~203, ~240, or ~280 | The observed maximum can vary based on solvent and experimental conditions. csic.esresearchgate.netatamanchemicals.com |

| Pregnenolone Acetate | < 210 | Weak absorption expected from the isolated C=C bond. |

| This compound | Dominated by Allantoin | The λmax would primarily reflect the electronic transitions of the allantoin molecule. |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While a specific crystal structure for this compound is not available in the reviewed literature, the principles of the technique and the known structures of its components allow for a detailed prediction of the expected structural features.

Structural Elucidation of Allantoin

The crystal structure of allantoin itself has been determined. atamanchemicals.com It crystallizes in a monoclinic system, and its structure reveals a planar imidazolidine ring. atamanchemicals.com The molecule is stabilized by an extensive network of hydrogen bonds, where the N-H groups act as donors and the carbonyl oxygens act as acceptors. This network is crucial for the packing of allantoin molecules in the solid state.

Structural Elucidation of Pregnenolone Derivatives

The crystal structures of numerous steroid derivatives, including those of pregnenolone, have been extensively studied. These studies confirm the characteristic fused four-ring (A, B, C, D) structure of the steroid nucleus. The stereochemistry at the multiple chiral centers is unequivocally determined, defining the specific spatial arrangement of substituents. For instance, in pregnenolone acetate, the acetyl group at C3 and the acetyl side chain at C17 would have a defined orientation relative to the plane of the steroid rings. The conformation of the rings (e.g., chair conformation for cyclohexane (B81311) rings) is also precisely detailed.

Expected Crystal Structure of this compound

Given that this compound is a 1:1 compound of its two components, it is expected to form a co-crystal. In this co-crystal, the allantoin and pregnenolone acetate molecules would be arranged in a regular, repeating pattern within the crystal lattice. The primary interactions holding the two different molecules together would likely be hydrogen bonds. The N-H groups of the allantoin molecule are excellent hydrogen bond donors, while the carbonyl oxygen of the acetate group and the C20 ketone of pregnenolone acetate are potential hydrogen bond acceptors. It is also highly probable that allantoin molecules will form hydrogen bonds with each other, creating chains or sheets, which are then interspersed with the bulky, hydrophobic steroid molecules. The precise packing would be governed by the need to satisfy these strong directional hydrogen bonds while efficiently packing the non-polar steroid components.

Interactive Table: Predicted Crystallographic Data for this compound

| Parameter | Predicted Information | Significance |

| Crystal System | To be determined | Describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | To be determined | Defines the specific symmetry elements within the crystal. |

| Unit Cell Dimensions | To be determined | Defines the size and shape of the repeating unit of the crystal lattice. |

| Molecules per Unit Cell (Z) | To be determined | Indicates the number of allantoin-pregnenolone acetate pairs in the unit cell. |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces | Key to understanding the stability and properties of the co-crystal. Hydrogen bonds are expected between allantoin's N-H and pregnenolone's C=O groups. |

| Absolute Stereochemistry | Confirmed | The absolute configuration of all chiral centers in the pregnenolone acetate moiety would be definitively established. |

| Molecular Conformation | Detailed | The precise three-dimensional shape of both molecules within the co-crystal would be revealed. |

The determination of the crystal structure of this compound would provide invaluable insight into how these two molecules interact at a molecular level, which is fundamental for understanding its physicochemical properties.

Based on a thorough review of available scientific literature, there is currently no specific research data for the chemical compound “this compound.” The existing body of scientific work focuses on the individual components, allantoin and pregnenolone acetate, as separate entities. Consequently, an article detailing the molecular and cellular mechanisms of action for the combined compound as requested cannot be generated with scientific accuracy.

Information is available for each molecule individually:

Allantoin: Research has explored its role in signaling pathways such as the promotion of AMPK phosphorylation and the regulation of inflammatory and oxidative stress pathways. nih.govnih.gov Studies have also investigated its use in inducible gene expression systems. nih.gov

Pregnenolone Acetate: This synthetic neurosteroid has been studied for its ability to promote neurite extension and increase microtubule polymerization. medchemexpress.com Its precursor, pregnenolone, is a key starting point for the biosynthesis of various steroid hormones. mcw.edunih.gov

However, no peer-reviewed studies, transcriptomic data, proteomic analyses, or specific ligand-receptor binding studies were found for "this compound" as a single chemical entity. Therefore, fulfilling the request to create a detailed article with data tables on its specific molecular and cellular mechanisms is not possible without fabricating information.

Investigation of Molecular and Cellular Mechanisms of Action

Effects on Cellular Processes in Vitro

Impact on Cell Proliferation and Differentiation (e.g., fibroblasts)

The influence of the compound on cellular growth and specialization is driven by the individual activities of both allantoin (B1664786) and pregnenolone (B344588).

The allantoin component has been observed to stimulate the proliferation of fibroblasts, which are critical cells in connective tissue responsible for synthesizing the extracellular matrix and collagen. patsnap.comdrugbank.com This stimulation of fibroblast activity is a key mechanism behind its role in tissue regeneration and wound healing. patsnap.commdpi.com Studies note that by promoting the growth of these cells, allantoin supports the development of new tissue. patsnap.comsmolecule.com

The pregnenolone component, particularly its non-acetate form, has been shown to regulate the proliferation and differentiation of neural stem cells (NSCs). Research indicates that pregnenolone can enhance the proliferation of mouse NSCs. nih.gov Furthermore, it promotes the differentiation of these stem cells into other cell types; low doses were found to significantly increase the differentiation toward both immature and mature oligodendrocytes. nih.gov In some contexts, pregnenolone has also been associated with anti-proliferative effects, such as decreasing the proliferation and viability of ovarian cells. researchgate.net A tetrazole derivative of pregnenolone acetate (B1210297) was also found to inhibit the proliferation of cervical cancer cells. sci-hub.se

Table 1: Effects of Allantoin and Pregnenolone on Cell Proliferation and Differentiation

| Component | Cell Type | Effect | Finding | Citation |

|---|---|---|---|---|

| Allantoin | Fibroblasts | Stimulates Proliferation | Promotes the growth of fibroblast cells, which is essential for collagen synthesis and tissue repair. | patsnap.comdrugbank.commdpi.com |

| Pregnenolone | Neural Stem Cells (NSCs) | Stimulates Proliferation | An optimal concentration of 10 μM caused the highest increase in the number of neurospheres and derived cells. | nih.gov |

| Pregnenolone | Neural Stem Cells (NSCs) | Promotes Differentiation | Low doses (5 and 10 μM) significantly increased differentiation towards oligodendrocyte cell populations. | nih.gov |

| Pregnenolone | Ovarian Cells | Decreases Proliferation | A decrease in ovarian cell proliferation and viability was observed in response to pregnenolone. | researchgate.net |

Modulation of Cellular Degranulation Processes (e.g., mast cells)

The allantoin moiety is primarily responsible for modulating degranulation processes, particularly in mast cells. In vitro studies using the mast cell line RBL-2H3 show that allantoin can dose-dependently inhibit degranulation induced by compound 48/80, a classical mast cell activator. nih.govnih.gov

This inhibitory effect is achieved through several mechanisms. Allantoin significantly suppresses the release of pre-formed mediators stored within mast cell granules, such as β-hexosaminidase (β-Hex) and histamine (B1213489). nih.govnih.gov It also reduces the levels of newly synthesized pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov The underlying mechanism for this inhibition involves the regulation of intracellular signaling pathways. Research demonstrates that allantoin dose-dependently inhibits the phosphorylation of Phospholipase Cγ (PLCγ) and Inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). nih.govresearchgate.net These proteins are crucial for regulating the increase in intracellular calcium that triggers mast cell degranulation. nih.gov

Table 2: Inhibition of Mast Cell Degranulation Mediators by Allantoin

| Mediator Type | Specific Mediator | Effect of Allantoin | Cellular Function of Mediator | Citation |

|---|---|---|---|---|

| Pre-formed Granule Content | β-Hexosaminidase (β-Hex) | Release Inhibited | A biomarker for mast cell degranulation. | nih.gov |

| Pre-formed Granule Content | Histamine (HIS) | Release Inhibited | Induces vasodilation, edema, and pruritus. | nih.govnih.gov |

| Pro-inflammatory Cytokine | Tumor Necrosis Factor-alpha (TNF-α) | Level Reduced | Promotes the pathogenesis of acute and chronic inflammatory diseases. | nih.gov |

| Pro-inflammatory Cytokine | Interleukin-8 (IL-8) | Level Reduced | A chemoattractant for recruiting neutrophils and eosinophils. | nih.gov |

| Pro-inflammatory Cytokine | Monocyte Chemoattractant Protein-1 (MCP-1) | Level Reduced | Involved in the progression of inflammatory conditions. | nih.gov |

Regulation of Cytoskeletal Dynamics (e.g., F-actin cytoskeleton, microtubule polymerization)

The components of Allantoin pregnenolone acetate exert distinct regulatory effects on different elements of the cellular cytoskeleton.

Allantoin has been shown to influence the F-actin cytoskeleton. In studies on mast cells, allantoin was observed to inhibit the shape changes associated with degranulation by promoting the disassembly of the F-actin cytoskeleton. nih.govnih.gov This action disrupts the structural reorganization required for granules to move to and fuse with the cell membrane for mediator release.

Conversely, the pregnenolone acetate component acts on a different cytoskeletal structure: the microtubules. Pregnenolone and its analogs are known to promote the polymerization and assembly of microtubules. nih.govresearchgate.net This action is mediated through a specific, high-affinity binding interaction with Microtubule-Associated Protein 2 (MAP2), a protein that plays a key role in the assembly and stabilization of microtubules. nih.govnih.govmapreg.com By binding to MAP2, pregnenolone enhances the rate and extent of MAP2-induced tubulin assembly, leading to the formation of structurally normal microtubules. nih.govresearchgate.net This stimulation of microtubule dynamics is important for processes like neurite outgrowth and plasticity in neurons. nih.govnih.gov

Table 3: Regulation of Cytoskeletal Components

| Component | Cytoskeletal Target | Mechanism of Action | Cellular Outcome | Citation |

|---|---|---|---|---|

| Allantoin | F-actin Cytoskeleton | Promotes disassembly of F-actin filaments. | Inhibits cellular shape changes associated with mast cell degranulation. | nih.govnih.gov |

| Pregnenolone Acetate | Microtubules | Binds to Microtubule-Associated Protein 2 (MAP2) to stimulate tubulin polymerization. | Promotes microtubule growth, assembly, and stability, impacting neurite extension. | nih.govresearchgate.netnih.gov |

Preclinical and Mechanistic Biological Activity Studies

In Vitro Biological Models for Mechanistic Elucidation

Studies on the compound Allantoin (B1664786) have demonstrated its anti-inflammatory and anti-pseudoallergic properties in cell-based models. In rat basophilic leukemia (RBL-2H3) cells, which are a classic model for studying mast cell degranulation, allantoin has been shown to inhibit responses stimulated by compound 48/80, a potent mast cell activator. nih.govresearchgate.net

Research indicates that allantoin dose-dependently inhibits the degranulation of these cells. nih.govmdpi.com This is evidenced by a reduction in the release of β-hexosaminidase (β-Hex) and histamine (B1213489) (HIS). nih.govresearchgate.net Furthermore, allantoin treatment leads to a decrease in the levels of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govmdpi.com Mechanistically, these effects are linked to the suppression of the Ca2+/PLCγ/IP3R signaling pathway, as allantoin was found to dose-dependently inhibit the phosphorylation of Phospholipase C gamma (PLCγ) and the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). nih.govmdpi.com

| Model System | Stimulant | Key Findings for Allantoin | Mechanism of Action |

| RBL-2H3 Cells | Compound 48/80 | Inhibited degranulation (reduced β-Hex and Histamine release) nih.govresearchgate.net | Dose-dependently inhibited phosphorylation of PLCγ and IP3R nih.govmdpi.com |

| Reduced levels of inflammatory cytokines (TNF-α, IL-8, MCP-1) nih.govmdpi.com | |||

| Inhibited morphological changes associated with degranulation nih.gov |

Allantoin is recognized as a biomarker for oxidative stress because in humans, it is formed from the non-enzymatic oxidation of uric acid by reactive oxygen species (ROS). wikipedia.org Beyond its role as a biomarker, studies indicate that allantoin possesses direct antioxidant capabilities. In a mouse model of nonalcoholic steatohepatitis, allantoin treatment was found to upregulate the protein expression of SIRT1 and Nrf2, key regulators of cellular antioxidant responses. nih.gov This activation of the SIRT1/Nrf2 pathway appears to enhance the cellular antioxidant capacity. nih.gov Further research demonstrates that allantoin can suppress inflammatory responses by regulating the AKT/Nrf2/HO-1 signaling pathway. nih.gov

Reactive oxygen species, when produced in excess, can lead to cellular damage, but at moderate levels, they function as important signaling molecules. nih.gov Cells have evolved numerous stress response mechanisms to resist oxidative insults and repair damage. nih.gov

Regarding Pregnenolone (B344588) , studies on human microglial cells (HMC3) have shown that under conditions of oxidative stress induced by rotenone, the levels of several neurosteroids, including pregnenolone, are downregulated. mdpi.com This suggests a dynamic response of neurosteroid synthesis to oxidative challenges in the central nervous system. mdpi.com

Research has highlighted the neurotrophic potential of Pregnenolone acetate (B1210297) . Identified as a non-metabolizable analog of pregnenolone, it has been shown to promote the extension of neurites and alter the morphology of growth cones in primary cultures of cerebellar granule neurons. nih.gov The mechanism for this neurodevelopmental effect is linked to its ability to increase microtubule polymerization. nih.gov By promoting the formation and stabilization of microtubules, pregnenolone acetate supports the structural dynamics required for neurite outgrowth. nih.gov

Separately, Allantoin has also been investigated for its effects on neurogenesis. Studies have revealed that allantoin can increase the proliferation of immature neurons in the dentate gyrus region of the hippocampus. nih.gov This effect is potentially mediated through the PI3K-Akt-GSK-3β signaling pathway. nih.gov

Studies on Cellular Oxidative Stress Responses

In Vivo Animal Model Studies for Pathway Analysis (Non-Clinical Focus)

The anti-allergic and anti-inflammatory properties of Allantoin have been confirmed in various rodent models. In a mouse model of passive cutaneous anaphylaxis (PCA) induced by compound 48/80, pretreatment with allantoin significantly decreased Evans Blue extravasation, a measure of vascular permeability, and reduced paw swelling. nih.govresearchgate.net Histopathological examination of skin tissues from these models showed that allantoin ameliorated pathological changes and reduced mast cell degranulation. nih.gov

In a model of active systemic anaphylaxis (ASA) in mice, allantoin administration helped to counteract the drop in body temperature induced by compound 48/80. nih.gov Furthermore, it significantly decreased the serum levels of histamine and the pro-inflammatory cytokines TNF-α and IL-8. nih.gov These findings suggest that allantoin has the potential for use in IgE-independent anti-allergic and anti-inflammatory therapies. nih.govmdpi.com

| Animal Model | Key Findings for Allantoin |

| Passive Cutaneous Anaphylaxis (PCA) in mice | Decreased Evans Blue extravasation and paw swelling nih.gov |

| Ameliorated pathological skin changes and mast cell degranulation nih.gov | |

| Active Systemic Anaphylaxis (ASA) in mice | Helped recover body temperature decrease nih.gov |

| Reduced serum levels of Histamine, TNF-α, and IL-8 nih.gov |

The neuroprotective effects of Allantoin have been evaluated in a rat model of chemotherapy-induced peripheral neuropathy. In rats where neuropathy was induced by the chemotherapeutic agent cisplatin (B142131), concurrent treatment with allantoin was shown to mitigate neurotoxic effects. researchgate.net

Rats treated with allantoin showed a significant restoration of motor nerve conduction velocity deficits caused by cisplatin. researchgate.net Behaviorally, the allantoin-treated group exhibited improvements in cold and thermal hyperalgesia, as well as mechano-tactile allodynia and mechanical hyperalgesia. researchgate.net Analysis of sciatic nerve homogenates revealed that allantoin treatment led to higher levels of antioxidant enzymes. researchgate.net These findings suggest that allantoin protects neurons from the neurotoxic insults of cisplatin and shows promise as a potential adjuvant therapy to protect against chemotherapy-induced neuropathy. researchgate.net

Investigation of Microtubule Dynamics and Neural Development in Zebrafish Models

Preclinical research has explored the role of synthetic neurosteroid analogs in neural development, with a particular focus on their influence on the microtubule cytoskeleton. nih.gov Neurosteroids like pregnenolone (P5) are known to promote the polymerization of microtubules, which are crucial for neuronal structure and function. nih.govnih.gov However, because P5 is the primary precursor in the steroid synthesis pathway, it is readily metabolized into other steroids, making it difficult to isolate its specific effects on neural processes. nih.gov To address this, studies have utilized non-metabolizable derivatives to investigate these mechanisms more directly. nih.gov

A synthetic analog, 3-beta-pregnenolone acetate (also referred to as compound #43 in research literature), was developed to mimic the microtubule-polymerizing effects of P5 without being converted into other active metabolites. nih.govresearchgate.net This compound has been a key focus in studies using zebrafish (Danio rerio) models, which are well-suited for observing developmental neurobiology due to their genetic tractability and the transparency of their embryos. nih.govresearchgate.net

Research using zebrafish has demonstrated that 3-beta-pregnenolone acetate has a significant impact on neural development in vivo. nih.gov Specifically, it was found to promote the formation of stable microtubule tracks within the developing cerebellar axons of zebrafish embryos. nih.govresearchgate.netresearchgate.net In these studies, investigators treated embryos with the compound and subsequently examined the cerebellar axons by immunostaining for acetylated tubulin, a marker for stable microtubules. nih.gov The results indicated that 3-beta-pregnenolone acetate increased the volume of these stable microtubule tracks in a dose-dependent fashion. nih.gov However, this effect was observed to diminish when the concentration of the compound reached 1 µM. nih.gov

The underlying mechanism for this enhanced neural development is the compound's ability to modify microtubule dynamics in living cells. nih.gov This effect is consistent with the known function of the parent steroid, pregnenolone, which has been shown in separate studies to stabilize microtubule abundance and promote embryonic cell movement during the epiboly stage of zebrafish development. nih.govntu.edu.tw By promoting the formation of stable microtubule networks, 3-beta-pregnenolone acetate recapitulates a key function of natural neurosteroids, thereby facilitating the structural maturation essential for axon development. nih.gov

Research Findings on 3-beta-pregnenolone acetate in Zebrafish

| Compound Tested | Model System | Key Assay / Marker | Primary Observed Effect | Significance in Neural Development |

|---|---|---|---|---|

| 3-beta-pregnenolone acetate (Compound #43) | Zebrafish (Danio rerio) Embryos | Immunostaining of Acetylated Tubulin | Increased the formation and volume of stable microtubule tracks in cerebellar axons. nih.gov | Demonstrates promotion of axon development and maturation by stabilizing crucial cytoskeletal structures. nih.gov |

Structure Activity Relationship Sar and Derivatization Studies

Design and Synthesis of Allantoin (B1664786) Pregnenolone (B344588) Acetate (B1210297) Analogs

While specific literature on the synthesis of a broad range of Allantoin Pregnenolone Acetate analogs is not extensively detailed, the design and synthesis can be inferred from established methods for modifying its constituent parts: pregnenolone and allantoin. The synthesis of such analogs would typically involve the strategic modification of either the steroidal backbone or the allantoin moiety before their conjugation.

The general approach to creating analogs involves synthesizing derivatives of pregnenolone at key positions, such as C-3, C-17, or C-21, and then coupling these modified steroids with allantoin or its derivatives. For instance, novel C21-alkynylaryl derivatives of pregnenolone have been synthesized and evaluated for their anticancer activities. nih.gov Similarly, modifications at the C-3 position of pregnenolone, such as the introduction of aminocarbamate or dihydropyrimidine (B8664642) groups, have been explored to create derivatives with cytotoxic properties against various cancer cell lines. nih.govtci-thaijo.org

The synthesis of an this compound analog could, therefore, follow a convergent synthetic route. In one pathway, pregnenolone acetate can be functionalized at a specific position, for example, by introducing a reactive group like a halide or an azide. Separately, the allantoin molecule could be modified to introduce a complementary reactive group. The final step would involve the coupling of these two modified precursors to form the desired analog. The choice of linker or the direct bond between the two moieties would be a critical design element, influencing the final compound's stability, solubility, and biological activity. For example, the synthesis of sulfonamide derivatives of pregnenolone has involved the bromination of the acetyl group, followed by reaction with various amines, a strategy that could be adapted for conjugation with a modified allantoin. rsc.org

Correlation of Structural Modifications with Biological Activities

The biological activity of this compound and its potential analogs is a composite of the individual contributions of the allantoin and pregnenolone moieties, potentially enhanced or modified by their conjugation.

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For a hybrid molecule like this compound, the key pharmacophoric elements would be a combination of those from both the steroidal nucleus and the allantoin part.

Pregnenolone Moiety: The steroidal framework itself is a crucial pharmacophore. Pharmacophore models for various steroidal compounds consistently highlight the importance of the rigid, hydrophobic four-ring system for membrane penetration and interaction with intracellular receptors. mdpi.commdpi.com Specific features often include:

Hydrogen Bond Acceptors/Donors: The hydroxyl group at C-3 and the ketone at C-20 in pregnenolone are key interaction points. In the acetate form, the ester group provides additional hydrogen bond acceptor sites. nih.gov

Hydrophobic Centers: The steroidal rings (A, B, C, and D) provide a large hydrophobic surface that is critical for binding to the hydrophobic pockets of target proteins. mdpi.comnih.gov Pharmacophore models for steroidal inhibitors of enzymes like aromatase and CYP17 often include multiple hydrophobic features. mdpi.comnih.govingentaconnect.com

Allantoin Moiety: The allantoin part contributes its own set of pharmacophoric features:

Hydrogen Bond Acceptors and Donors: The ureido group and the hydantoin (B18101) ring of allantoin are rich in hydrogen bond donors (N-H groups) and acceptors (C=O groups). These are crucial for its moisturizing and keratolytic effects, as they can interact with water molecules and amino acid residues in proteins. chemagent.su

The combination of these features in this compound suggests a molecule with a hydrophobic core for membrane traversal and receptor interaction, and a polar, hydrogen-bonding "head" that can modulate solubility and interact with different biological targets.

The conjugation of allantoin and pregnenolone acetate is expected to result in a molecule with a biological profile that is a blend of, or potentially synergistic to, the activities of its components.

Allantoin is well-known for its wound-healing, soothing, and anti-irritant properties. chemagent.sunih.gov It promotes cell proliferation and tissue regeneration. chemagent.su Studies have shown that pure allantoin can have a mild inhibitory effect on the proliferation of certain cell lines. nih.gov It is considered a safe and non-toxic compound. chemagent.su

Pregnenolone is a neurosteroid and a precursor to all other steroid hormones. nih.govwikipedia.org It has been shown to have effects on the central nervous system, including modulating neurotransmitter receptors and promoting neurite outgrowth. wikipedia.orgoup.com Derivatives of pregnenolone have been investigated for a wide range of activities, including anticancer and anti-Alzheimer's properties. nih.govrsc.org

Interactive Data Table: Potential Impact of Structural Modifications

| Modification Site | Type of Modification | Potential Impact on Biological Activity |

| Pregnenolone C-3 | Introduction of different amine or heterocyclic groups. | Could alter receptor binding affinity and specificity, potentially enhancing anticancer activity. nih.gov |

| Pregnenolone C-21 | Addition of alkynylaryl groups. | May increase cytotoxicity against various cancer cell lines. nih.gov |

| Linker | Varying the length and flexibility of the linker between allantoin and pregnenolone. | Can influence solubility, stability, and the ability of each moiety to interact with its respective target. |

| Allantoin Moiety | Substitution on the hydantoin ring or ureido group. | Could modulate the compound's polarity and hydrogen bonding capacity, affecting its anti-inflammatory or cell-proliferating effects. scispace.com |

Identification of Key Pharmacophoric Elements

Development of Conjugates and Complexes for Targeted Research Applications

The development of conjugates and complexes of this compound is a promising strategy for targeted research applications, enabling the investigation of its mechanism of action and the identification of its cellular targets.

One advanced approach is the use of "click chemistry" to create probes for chemoproteomics. For example, analogs of pregnenolone have been synthesized with clickable tags (like alkynes or azides). nih.gov These "CLICK-enabled" probes can be introduced into cells or organisms, where they bind to their protein targets. Subsequent "clicking" of a reporter molecule (e.g., a fluorescent dye or biotin) to the probe allows for the isolation and identification of the target proteins. nih.gov This methodology could be applied to this compound to create probes that would help elucidate its interactome.

Furthermore, this compound could be incorporated into various drug delivery systems to enhance its therapeutic potential for specific applications. For instance, allantoin has been loaded into porous silica (B1680970) nanoparticles and hydrogel scaffolds for controlled release and targeted delivery in wound healing. researchgate.netmdpi.comrsc.org Similarly, the entire conjugate could be encapsulated in nanocarriers, such as liposomes or polymeric nanoparticles, to improve its bioavailability and target it to specific tissues or organs. The steroidal component could aid in the passive targeting to steroid-responsive tissues, while the formulation itself could be decorated with ligands for active targeting.

The development of such conjugates and complexes is crucial for moving beyond the initial characterization of this compound and exploring its full potential in a targeted and mechanistic manner.

Theoretical and Computational Chemistry Approaches

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as Allantoin (B1664786) pregnenolone (B344588) acetate (B1210297), might interact with a biological target, typically a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the potential mechanism of action of a molecule. For instance, studies on allantoin have used molecular docking to investigate its interaction with various enzymes. One study showed that allantoin could promote the phosphorylation of adenosine (B11128) monophosphate-activated kinase (AMPK) and suppress cholesterol biosynthesis enzymes like HMG-CoA reductase. nih.gov Similarly, research on pregnenolone and its analogues has employed molecular docking to understand their binding to target proteins, such as those in the endoplasmic reticulum and mitochondria, to elucidate their role in immune regulation. biorxiv.orgfrontiersin.orgnih.gov While no specific docking studies for the combined Allantoin pregnenolone acetate molecule were found, it would be hypothesized that such a molecule could exhibit binding characteristics of both its parent compounds, potentially interacting with targets related to tissue repair (from allantoin) and steroid hormone receptors or other protein targets (from pregnenolone).

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. These simulations can reveal conformational changes, the stability of binding, and the role of solvent molecules. MD simulations have been used to study the stability of pregnenolone within the binding pockets of its target proteins, confirming that the substrate remains stable within the protein's binding pocket. biorxiv.org For this compound, MD simulations could be used to assess the stability of its interaction with a hypothesized target and to understand how the flexibility of the molecule influences its binding affinity.

| Computational Technique | Application to Allantoin/Pregnenolone | Potential Application to this compound |

| Molecular Docking | Investigating binding of allantoin to AMPK and cholesterol-related enzymes. nih.gov Elucidating pregnenolone's targets in immune cells. biorxiv.orgfrontiersin.orgnih.gov | Predicting binding affinity and orientation to targets involved in inflammation, tissue repair, or steroidal pathways. |

| Molecular Dynamics | Assessing the stability of pregnenolone in protein binding pockets. biorxiv.org | Evaluating the dynamic stability of the ligand-receptor complex and understanding conformational changes upon binding. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netresearchgate.net DFT calculations can determine various molecular properties, such as orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies. researchgate.net

While no specific DFT studies on this compound were identified, DFT has been applied to both allantoin and various steroidal molecules. researchgate.netchemistry.ge For allantoin, DFT calculations have been used to study its molecular structure and vibrational spectra. researchgate.net For steroidal compounds, DFT is widely used to optimize molecular structures, simulate spectra, and predict reactivity. researchgate.net For example, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. researchgate.net

A hypothetical DFT study on this compound would involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Electronic Property Calculation: Calculating the HOMO-LUMO gap to predict its kinetic stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

Reactivity Descriptor Analysis: Calculating parameters like electronegativity, hardness, and softness to understand its chemical behavior.

Spectral Simulation: Predicting infrared (IR) and NMR spectra to aid in experimental characterization. researchgate.net

| DFT-Calculated Property | Significance |

| Geometry Optimization | Provides the most stable 3D conformation of the molecule. |

| HOMO-LUMO Energy Gap | Indicates the molecule's chemical reactivity and kinetic stability. researchgate.net |

| Electrostatic Potential Map | Reveals the charge distribution and identifies sites for electrophilic and nucleophilic attack. |

| Vibrational Frequencies | Predicts the molecule's infrared spectrum, aiding in its identification. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. excli.de The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds. excli.de

QSAR studies involve several key steps:

Data Set Collection: Gathering a set of molecules with known activities.

Descriptor Calculation: Quantifying various aspects of the molecular structure using numerical values called descriptors (e.g., electronic, steric, hydrophobic properties).

Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a predictive model.

Model Validation: Assessing the predictive power and robustness of the developed model.

No QSAR studies specifically involving this compound were found in the search results. However, QSAR is a widely used technique in drug discovery for steroids and other classes of molecules. researchgate.netethernet.edu.et A QSAR study for a series of compounds related to this compound could be designed to predict a specific activity, such as anti-inflammatory effects or skin-soothing properties. The model would help in designing new derivatives with potentially enhanced activity.

Advanced Analytical Methodologies in Allantoin Pregnenolone Acetate Research

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic methods are fundamental in the analytical workflow for allantoin (B1664786) pregnenolone (B344588) acetate (B1210297), providing the necessary separation from endogenous interferences.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones for the quantification of allantoin pregnenolone acetate in various samples. These techniques offer high resolution and sensitivity. The choice of stationary phase, mobile phase composition, and detector are critical parameters that are optimized to achieve the desired separation and detection limits.

For instance, reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. This setup allows for the effective separation of the relatively non-polar this compound from more polar matrix components. The use of UHPLC, with its smaller particle size columns (typically <2 µm), allows for faster analysis times and improved peak resolution compared to traditional HPLC.

Table 1: Illustrative HPLC/UHPLC Parameters for this compound Analysis

| Parameter | HPLC | UHPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase | Acetonitrile:Water (gradient) | Acetonitrile:0.1% Formic Acid in Water (gradient) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) | Mass Spectrometer (MS) |

| Injection Volume | 10 µL | 2 µL |

| Column Temperature | 30 °C | 40 °C |

Gas Chromatography (GC) is another powerful technique, particularly for the analysis of volatile and thermally stable derivatives of this compound and its metabolites. Prior to GC analysis, a derivatization step is often necessary to increase the volatility and thermal stability of the analytes. This process can involve silylation or acylation.

GC, especially when coupled with a mass spectrometer (GC-MS), is highly effective for metabolite profiling. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. The retention time of a compound is a characteristic feature that aids in its identification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

Mass Spectrometry-Based Techniques for Metabolomics and Profiling

Mass spectrometry (MS) is an indispensable tool in the study of this compound, providing unparalleled sensitivity and specificity for both quantification and structural elucidation of metabolites.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for both targeted and untargeted metabolomics studies of this compound. In targeted analysis, specific metabolites are quantified with high precision and accuracy using methods like multiple reaction monitoring (MRM). This approach is hypothesis-driven and focuses on a predefined list of metabolites.

Untargeted metabolomics, on the other hand, aims to capture a global snapshot of all detectable metabolites in a sample. This hypothesis-generating approach is crucial for discovering novel metabolic pathways and biomarkers related to the administration of this compound.

High-Resolution Mass Spectrometry (HRAM), using instruments such as Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements. This capability is critical for the confident identification of unknown metabolites of this compound. By determining the elemental composition of an ion from its accurate mass, HRAM significantly narrows down the potential chemical formulas, facilitating the structural elucidation of novel metabolites.

Table 2: Comparison of Targeted and Untargeted LC-MS Approaches

| Feature | Targeted LC-MS/MS (MRM) | Untargeted LC-HRAM |

| Goal | Absolute quantification of specific metabolites | Global profiling and identification of metabolites |

| Selectivity | Very High | High |

| Sensitivity | Very High | High |

| Compound Coverage | Pre-defined list | Comprehensive |

| Data Analysis | Straightforward | Complex |

| Primary Application | Pharmacokinetic studies | Biomarker discovery, pathway analysis |

Emerging Research Areas and Future Directions

Integration with Systems Biology Approaches (e.g., Omics Data Integration)

Systems biology, which seeks to understand complex biological systems holistically, offers a powerful framework for investigating Allantoin (B1664786) Pregnenolone (B344588) Acetate (B1210297). nih.govfrontiersin.orgnih.gov The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the molecular and cellular impact of this dual-function compound. azolifesciences.comcmbio.io

The study of metabolites and their pathways is a central discipline within systems biology. nih.gov Given that Allantoin is a key metabolite in purine (B94841) catabolism and a marker for oxidative stress, and Pregnenolone Acetate is a pivotal precursor in steroidogenesis, a metabolomics-led approach would be highly informative. mdpi.comfrontiersin.orgresearchgate.net By combining metabolomic data with proteomic and transcriptomic analyses, researchers can build comprehensive models to understand how Allantoin Pregnenolone Acetate influences the flow of biological information, from gene expression to protein function and ultimately to metabolic output. azolifesciences.commdpi.com

This multi-omics strategy is crucial for identifying the regulatory networks and biological pathways modulated by the compound. mdpi.com For instance, it could reveal how the allantoin component influences metabolic pathways related to nitrogen metabolism and oxidative stress, while the pregnenolone moiety simultaneously affects steroid hormone signaling and neuroreceptor activity. frontiersin.orgnih.gov Such an integrated approach moves beyond studying single targets, offering insights into the compound's broader physiological effects and helping to generate new, testable hypotheses. nih.govnih.gov

Table 1: Hypothetical Research Plan for Systems Biology Integration

| Research Phase | Omics Approach | Objective | Potential Outcome |

|---|---|---|---|

| Phase 1: Initial Screening | Untargeted Metabolomics & Transcriptomics | To identify global changes in metabolites and gene expression in response to this compound in relevant cell models (e.g., neurons, hepatocytes). | Identification of significantly altered metabolic pathways and gene networks, providing initial clues to the compound's mechanism of action. |

| Phase 2: Targeted Analysis | Targeted Metabolomics & Proteomics | To quantify specific metabolites (e.g., purines, steroids, amino acids) and proteins (e.g., metabolic enzymes, receptors) identified in Phase 1. | Validation of initial findings and detailed characterization of the compound's impact on specific biochemical pathways. |

| Phase 3: Data Integration & Modeling | Multi-Omics Data Integration using tools like COMO or GECKO | To construct a network model of the compound's integrated biological effects. mdpi.comnih.gov | A predictive model of how this compound modulates interconnected pathways, such as the interplay between purine metabolism and steroidogenesis. |

Novel Methodological Developments for Enhanced Research Precision

Advancing the study of this compound necessitates the use and development of highly precise analytical methods. The complexity of steroid and metabolite analysis requires techniques with high specificity and sensitivity. thieme-connect.comnih.gov

Mass spectrometry (MS) combined with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC) stands out as the gold standard for metabolomics, including "steroidomics". thieme-connect.comendocrine-abstracts.orgresearchgate.net Methodologies such as LC-MS/MS are particularly suited for this research as they allow for the simultaneous detection and quantification of a wide array of analytes from small sample volumes with minimal preparation. thieme-connect.comnih.govacs.org This would be critical for differentiating this compound from its individual precursors and tracking their respective metabolic fates within a biological system.

Future research could focus on developing a dedicated LC-MS/MS method specifically optimized for this compound. This would involve creating a protocol for efficient extraction from various biological matrices (e.g., plasma, brain tissue) and establishing specific mass transitions for the parent molecule and its expected metabolites. Furthermore, the application of machine learning algorithms to analyze the complex datasets generated by these methods can help in identifying subtle patterns and building predictive diagnostic models, making the interpretation of the steroid metabolome more accessible and standardized. endocrine-abstracts.org

Unexplored Biological Pathways and Mechanistic Hypotheses

The dual nature of this compound opens up a series of intriguing, yet unexplored, mechanistic hypotheses. The compound's potential biological activity likely stems from the combined or interactive effects of its two components.

Hypothesized Areas of Activity:

Neuro-Metabolic Regulation: Pregnenolone is a key neurosteroid that modulates neurotransmitter receptors like GABA-A and NMDA, influencing neuronal excitability and neurogenesis. frontiersin.orgmdpi.comnih.gov Allantoin is a marker of oxidative stress and is involved in purine metabolism, which is critical for cellular energy and signaling. mdpi.comnih.gov A primary hypothesis is that this compound could act at the intersection of neurogenesis and metabolic homeostasis. It might offer neuroprotection not only through receptor modulation (via pregnenolone) but also by mitigating oxidative stress (via allantoin), a pathway implicated in many neurodegenerative diseases.

Modulation of Inflammatory Pathways: Both neurosteroids and purine metabolism are linked to inflammatory responses. frontiersin.orgnih.gov Pregnenolone has been noted for its anti-inflammatory properties. researchgate.net Allantoin has been shown to exacerbate or mitigate inflammation depending on the context. mdpi.commdpi.com Therefore, this compound could be a novel modulator of neuro-inflammatory pathways, potentially influencing conditions where both metabolic dysregulation and inflammation are present.

Cross-talk between Purine and Steroid Metabolism: The compound could physically link two major metabolic pathways. Research could explore if the presence of this compound alters the flux through either the purine degradation pathway or the steroid biosynthesis pathway. For instance, does its metabolism free allantoin and pregnenolone at specific cellular locations, thereby influencing local metabolic activity in a novel way?

Table 2: Potential Unexplored Pathways for this compound

| Potential Pathway | Hypothesized Effect | Rationale (based on components) |

|---|---|---|

| GABA-A and NMDA Receptor Modulation | Synergistic or altered modulation of neuronal excitability. | Pregnenolone is a known modulator of these receptors. frontiersin.orgmdpi.com Allantoin's metabolic context (oxidative stress) could influence neuronal sensitivity. |

| PPARα Signaling | Modulation of lipid metabolism and hepatic steatosis. | Recent studies show allantoin can suppress PPARα activity, a key regulator of lipid metabolism. mdpi.com Pregnenolone is a steroid, intrinsically linked to lipid-derived signaling. |

| Neurogenesis and Neurite Outgrowth | Enhanced promotion of neural development and repair. | Pregnenolone acetate promotes microtubule polymerization and neurite extension. medchemexpress.com Allantoin may influence the cellular stress environment, impacting cell proliferation and health. nih.gov |

| Immune Response and Cytokine Production | Dual regulation of pro- and anti-inflammatory responses. | HSP70, a protein with dual immune functions, provides a model for how a single molecular entity can have context-dependent effects. frontiersin.org this compound may function similarly. |

Potential as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule used to selectively modulate a specific biological pathway or protein, thereby enabling the study of its function in a biological system. numberanalytics.comhilarispublisher.com Given its bifunctional nature, this compound has the potential to be developed into a unique chemical probe. nih.gov

By delivering both a purine metabolite and a neurosteroid precursor simultaneously, the compound could be used to investigate the functional cross-talk between metabolic stress signaling and neuro-endocrine regulation. For example, researchers could use it to explore fundamental questions such as:

How do shifts in metabolic state (induced by the allantoin component) affect a neuron's response to steroid signaling (from the pregnenolone component)?

Can the targeted delivery of pregnenolone, via this compound, rescue metabolic deficits in specific cell types?

The development of such bifunctional molecules is an emerging area in chemical biology, offering tools to dissect complex biological processes that are difficult to study using single-function molecules. nih.gov While the current focus in this area is often on linking two distinct drug fragments to target different proteins, this compound represents a naturally-derived conjugate that could be used to probe the interaction between two fundamental physiological pathways. Its utility as a probe would depend on detailed studies of its stability, cell permeability, and specific molecular targets, representing a rich area for future investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.